1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea
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Description
1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea is a useful research compound. Its molecular formula is C18H26N4O3S3 and its molecular weight is 442.61. The purity is usually 95%.
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Biological Activity
1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea, commonly referred to as a thiourea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that allows for interactions with various biological targets, making it a candidate for therapeutic applications.
The compound's chemical formula is C18H26N4O3S3 with a molecular weight of 442.63 g/mol. It contains multiple functional groups, including a urea moiety and thiophene rings, which are crucial for its biological activity.
Property | Value |
---|---|
Chemical Formula | C₁₈H₂₆N₄O₃S₃ |
Molecular Weight | 442.63 g/mol |
IUPAC Name | 1-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea |
Appearance | Powder |
Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. For example, the thiophene and urea components are known to facilitate binding to proteins associated with cancer progression and bacterial resistance.
Anticancer Activity
Research indicates that thiourea derivatives, including the compound , exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, with IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cells . The compound's mechanism involves targeting molecular pathways that regulate angiogenesis and cell signaling.
Antibacterial Activity
The compound has also demonstrated antibacterial activity against several pathogens, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Its efficacy varies, with some derivatives showing greater potency than others . This suggests a potential application in treating bacterial infections resistant to conventional antibiotics.
Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship (SAR) of thiourea derivatives has revealed key insights into how modifications to the chemical structure affect biological activity. The following table summarizes findings from SAR studies:
Compound Variation | HC50 (μM) |
---|---|
Parent Compound | 3.12 |
Thiophene Variant A | NA |
Thiophene Variant B | NA |
Modified Urea Variant | NA |
These studies emphasize the importance of maintaining specific structural elements, such as the thiophene core and urea linkage, to preserve biological activity.
Case Studies
- Protective Effects Against Aminoglycoside-Induced Damage : One study focused on the protective effects of a related thiourea derivative against aminoglycoside antibiotic-induced hair cell death in vitro. The results indicated that modifications to the urea structure could enhance protective efficacy .
- Anticancer Efficacy : A detailed examination of various thiourea derivatives revealed that specific substitutions on the thiophene ring significantly impacted their anticancer potency, suggesting avenues for further drug development targeting specific cancers .
Properties
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S3/c1-13-6-8-22(9-7-13)15(16-3-2-10-26-16)12-21-18(23)20-11-14-4-5-17(27-14)28(19,24)25/h2-5,10,13,15H,6-9,11-12H2,1H3,(H2,19,24,25)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOFBJOXVUHVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)NCC2=CC=C(S2)S(=O)(=O)N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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